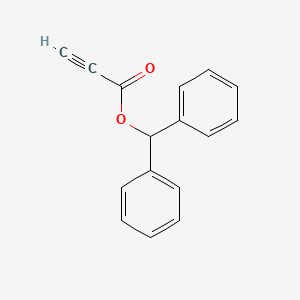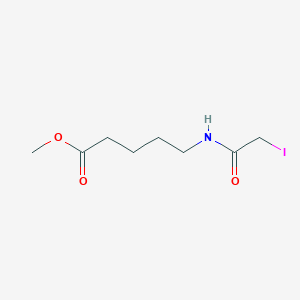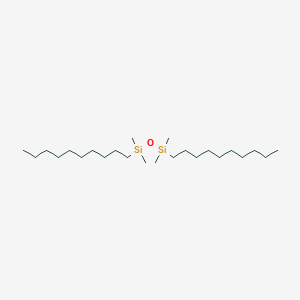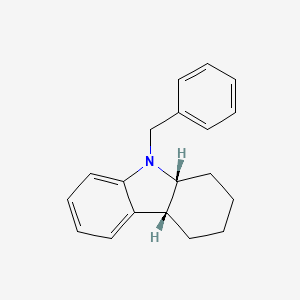
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities and chemical properties.
Méthodes De Préparation
The synthesis of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves several steps, typically starting with the preparation of the core carbazole structure. One common method involves the catalytic hydrogenation of a precursor compound under specific conditions. For example, a palladium-catalyzed hydrogenation reaction can be used to reduce a precursor compound to form the desired hexahydrocarbazole structure . Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Analyse Des Réactions Chimiques
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For instance, oxidation of the compound can lead to the formation of corresponding ketones or alcohols, while reduction can yield fully saturated derivatives . Substitution reactions, such as halogenation, can introduce functional groups at specific positions on the carbazole ring .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anti-cancer, and anti-microbial properties . Additionally, (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is studied for its potential use in organic electronics and materials science, where its unique electronic properties can be harnessed for the development of new materials.
Mécanisme D'action
The mechanism of action of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be compared with other carbazole derivatives, such as 3-[(4aR,9aR)-9-benzyl-3,3-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl]propanenitrile While both compounds share a similar core structure, their unique substituents and functional groups confer different chemical and biological properties
Propriétés
Numéro CAS |
65673-87-2 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
(4aR,9aR)-9-benzyl-1,2,3,4,4a,9a-hexahydrocarbazole |
InChI |
InChI=1S/C19H21N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12,17,19H,5,7,11,13-14H2/t17-,19-/m1/s1 |
Clé InChI |
ARHPUJZOEOQTLT-IEBWSBKVSA-N |
SMILES isomérique |
C1CC[C@@H]2[C@H](C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
SMILES canonique |
C1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
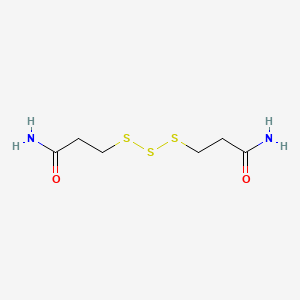


![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
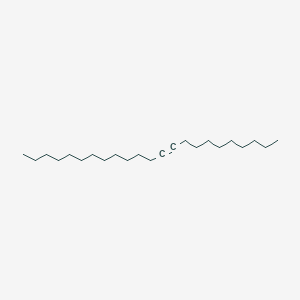

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
